molecular formula C12H10FNO B1309660 2-(4-Fluorophenoxy)aniline CAS No. 3169-71-9

2-(4-Fluorophenoxy)aniline

Cat. No.: B1309660
CAS No.: 3169-71-9
M. Wt: 203.21 g/mol
InChI Key: HTUQBFIJDVYEBA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO It consists of an aniline group substituted with a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with phenol in the presence of a base such as potassium carbonate, followed by reduction of the nitro group to an amine.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can produce a range of substituted anilines.

Scientific Research Applications

Chemistry: 2-(4-Fluorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity.

Comparison with Similar Compounds

  • 2-(4-Chlorophenoxy)aniline
  • 2-(4-Bromophenoxy)aniline
  • 2-(4-Methylphenoxy)aniline

Comparison: 2-(4-Fluorophenoxy)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUQBFIJDVYEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424517
Record name 2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3169-71-9
Record name 2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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